2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a crystalline, colorless, and odorless solid that is widely used in various fields of research and industry . This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl fluoride+Thionyl chloride→2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of advanced reactors and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the methyl group at the 2-position.
2-(Trifluoromethoxy)benzenesulfonyl chloride: This compound is similar but lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical properties. These groups influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)4-7(5)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMMDXAWVBRQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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